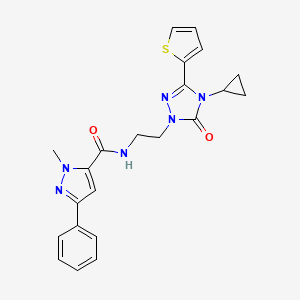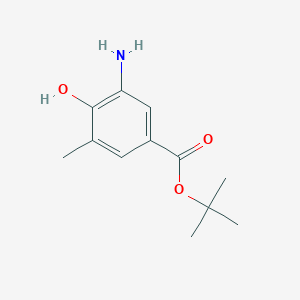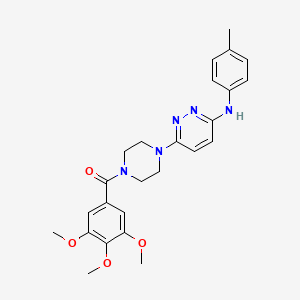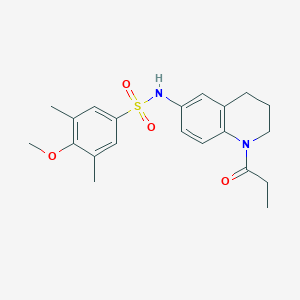
4-bromo-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide, also known as BMS-986165, is a small molecule inhibitor that has shown promising results in the treatment of autoimmune diseases such as psoriasis and lupus.
Scientific Research Applications
Synthesis and Anti-cancer Activity
A study on the synthesis and evaluation of novel quinuclidinone derivatives, including compounds structurally similar to 4-bromo-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide, showed potential anti-cancer activity. These compounds were designed as potential anti-cancer agents and exhibited potent anti-cancer activity against A549 & L132 cell lines through a series of biological assays (Soni, Sanghvi, Devkar, & Thakore, 2015).
Chemical Characterization and Metal Complex Formation
Another study focused on the synthesis and characterization of Cu(II) and Ni(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives. These compounds and their metal complexes were characterized by various spectroscopic techniques, providing insights into their potential applications in materials science and coordination chemistry (Binzet, Külcü, Flörke, & Arslan, 2009).
Antipyrine-like Derivatives and Molecular Interactions
Research on antipyrine-like derivatives, including structural analysis through X-ray characterization, Hirshfeld surface analysis, and DFT calculations, offers insights into the molecular interactions and potential pharmaceutical applications of these compounds (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).
Mechanism of Action
Target of Action
A similar compound, n-methylbenzamide, is known to be a potent inhibitor ofPDE10A , a phosphodiesterase that is abundant only in brain tissue .
Mode of Action
If it shares similarities with N-Methylbenzamide, it may act as an inhibitor of its target enzyme, potentially altering the enzyme’s activity and resulting in changes at the cellular level .
Biochemical Pathways
If it acts similarly to n-methylbenzamide, it may influence pathways involving its target enzyme, pde10a .
Result of Action
If it acts as an inhibitor of a specific enzyme, it could potentially alter cellular processes regulated by that enzyme .
properties
IUPAC Name |
4-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-13-5-10-16(12-17(13)22-11-3-2-4-18(22)23)21-19(24)14-6-8-15(20)9-7-14/h5-10,12H,2-4,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJSCIHZTJGNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclohexyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide](/img/structure/B2745982.png)

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(3-phenylpropyl)urea](/img/structure/B2745987.png)



![5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione](/img/structure/B2745995.png)


![[1,2,4]Triazolo[4,3-a]quinolin-1-amine](/img/structure/B2745999.png)

![Methyl 3-[({[6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]thiophene-2-carboxylate](/img/structure/B2746001.png)

![1-methyl-3-(2-methylpropyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2746004.png)